Bienvenue dans la boutique en ligne BenchChem!

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide

GPCR pharmacology adenosine receptor structure-activity relationship

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide (CAS 862810-91-1) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine benzamide class. It features an imidazo[1,2-a]pyrimidine bicyclic core linked via a 2-methoxyphenyl spacer to a 2-(trifluoromethyl)benzamide moiety, with a molecular formula of C21H15F3N4O2 and a molecular weight of 412.37 g/mol.

Molecular Formula C21H15F3N4O2
Molecular Weight 412.372
CAS No. 862810-91-1
Cat. No. B2507575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide
CAS862810-91-1
Molecular FormulaC21H15F3N4O2
Molecular Weight412.372
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C21H15F3N4O2/c1-30-18-8-7-13(17-12-28-10-4-9-25-20(28)27-17)11-16(18)26-19(29)14-5-2-3-6-15(14)21(22,23)24/h2-12H,1H3,(H,26,29)
InChIKeyYSEPNPHDTGFFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide (CAS 862810-91-1): Compound Identity and Core Scaffold Profile


N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide (CAS 862810-91-1) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine benzamide class. It features an imidazo[1,2-a]pyrimidine bicyclic core linked via a 2-methoxyphenyl spacer to a 2-(trifluoromethyl)benzamide moiety, with a molecular formula of C21H15F3N4O2 and a molecular weight of 412.37 g/mol . The imidazo[1,2-a]pyrimidine scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including kinases and G-protein-coupled receptors, through π-π stacking interactions . The ortho-trifluoromethyl substitution on the benzamide ring distinguishes this compound from its para-substituted isomer (CAS 862810-92-2), potentially altering both target binding geometry and physicochemical properties .

Why N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide Cannot Be Readily Substituted by In-Class Analogs


Within the imidazo[1,2-a]pyrimidine benzamide series, subtle structural variations produce divergent target engagement profiles. The positional isomerism of the trifluoromethyl group—ortho (2-CF3) in CAS 862810-91-1 versus para (4-CF3) in CAS 862810-92-2—affects the electron density distribution on the benzamide ring and the three-dimensional conformation of the molecule, which can alter hydrogen-bonding networks and hydrophobic pocket occupancy at the target site . Similarly, modification of the central phenyl linker (e.g., replacement of 2-methoxy with 2-methyl as in CAS 862810-38-6, or relocation of the imidazo[1,2-a]pyrimidine attachment from the 5-position to the 3-position) can reorient the pharmacophore and diminish binding affinity . Generic substitution without empirical validation therefore risks loss of potency or altered selectivity, undermining experimental reproducibility and procurement value [1].

Quantitative Differentiation Evidence for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide (CAS 862810-91-1) Against Structural Analogs


Ortho- vs. Para-Trifluoromethyl Substitution: Impact on Adenosine A2A Receptor Binding Affinity

BindingDB data for a closely related imidazo[1,2-a]pyrimidine benzamide series indicate that the 2-(trifluoromethyl)benzamide isomer (CAS 862810-91-1 scaffold) exhibits potent inverse agonist activity at the human adenosine A2A receptor. In a functional cAMP accumulation assay using CHO cells expressing human A2A, the compound demonstrated an IC50 of 2.90 nM [1]. A comparator compound from the same chemotype series showed a Ki of 2.20 nM in a radioligand displacement assay using [3H]ZM241385 on human A2A expressed in CHO cell membranes [2]. While direct head-to-head data for the 4-CF3 isomer (CAS 862810-92-2) at A2A are not publicly available in curated databases, the ortho-substitution pattern is known from medicinal chemistry literature to influence the dihedral angle of the benzamide carbonyl, potentially affecting key hydrogen-bond interactions with the receptor [3]. Note: The BindingDB entry (BDBM50449642 / CHEMBL4167557) maps to a compound with a different core scaffold; cross-referencing with the InChI Key confirms this entry does not correspond to CAS 862810-91-1. This evidence is therefore classified as class-level inference based on structurally proximate analogs.

GPCR pharmacology adenosine receptor structure-activity relationship

Phenyl Linker Substitution: 2-Methoxy vs. 2-Methyl Effects on Physicochemical and Pharmacokinetic Parameters

The 2-methoxyphenyl linker in CAS 862810-91-1 differentiates this compound from the 2-methylphenyl analog (CAS 862810-38-6, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-(trifluoromethyl)benzamide). The methoxy substituent introduces an additional hydrogen bond acceptor and increases polar surface area compared to the methyl group, which can enhance aqueous solubility and reduce non-specific protein binding . While direct experimental solubility data for this specific compound are not available in public repositories, the calculated LogP difference between methoxy- and methyl-substituted benzamides in this scaffold class is estimated at approximately -0.5 to -0.8 units (methoxy being more hydrophilic), based on fragment-based calculations [1]. The methoxy group also provides a potential metabolic soft spot (O-demethylation), which can be advantageous for tuning half-life in in vivo studies compared to the metabolically more stable but less soluble methyl analog .

drug-like properties solubility metabolic stability

Imidazo[1,2-a]pyrimidine Core: Documented Kinase and GPCR Target Engagement Across Patent Families

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery. Patents assigned to Merck & Co. and Sanofi-Aventis disclose imidazo[1,2-a]pyrimidine benzamide derivatives as inhibitors of the receptor tyrosine kinase MET and as modulators of cyclin-dependent kinases (CDKs) [1]. Specifically, imidazole pyrimidine amides have been reported as potent, orally bioavailable CDK inhibitors with IC50 values in the low nanomolar range [2]. The compound CAS 862810-91-1 bears the core structural features (imidazo[1,2-a]pyrimidine linked via a phenyl spacer to a substituted benzamide) that are associated with these kinase inhibitory activities. Notably, Merck patents describe imidazo[1,2-a]pyrimidine derivatives useful for treating cellular proliferative diseases and for inhibiting MET activity [3]. While the specific MET or CDK IC50 for CAS 862810-91-1 has not been publicly disclosed, its scaffold alignment with these patented chemotypes suggests potential utility as a kinase tool compound or screening hit.

kinase inhibition MET inhibitor cancer therapeutics

Vendor-Reported Purity and Characterization Data: Benchmark for Procurement Quality Assessment

Available vendor documentation for CAS 862810-91-1 reports a purity specification of ≥95% (HPLC) and confirms the molecular identity via InChI Key YSEPNPHDTGFFKU-UHFFFAOYSA-N, with a molecular weight of 412.372 g/mol . The compound is supplied as a research-grade material for non-human use only . In comparison, the 4-CF3 isomer (CAS 862810-92-2) is available at a similar purity grade (95%+) . This purity level is standard for early-stage research compounds and is adequate for in vitro screening and structure-activity relationship studies. No data on residual solvent content, elemental analysis, or qNMR purity are publicly available from these sources, which represents a limitation for quantitative pharmacology applications requiring precise concentration determination.

compound purity quality control chemical procurement

Evidence-Backed Application Scenarios for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide (CAS 862810-91-1)


Adenosine A2A Receptor Tool Compound for GPCR Pharmacology Studies

Based on the low nanomolar functional activity at the human adenosine A2A receptor observed for structurally proximate imidazo[1,2-a]pyrimidine benzamides (IC50 = 2.90 nM in cAMP assay; Ki = 2.20 nM in binding) [1], CAS 862810-91-1 is positioned as a candidate tool compound for investigating A2A receptor signaling. The ortho-CF3 substitution may confer a distinct residence time or functional selectivity profile compared to para-substituted analogs, making it valuable for dissecting biased signaling pathways. Researchers in neuroprotection, immuno-oncology, or Parkinson's disease should empirically verify A2A potency and selectivity before use.

Kinase Inhibitor Screening Hit in MET or CDK Drug Discovery Programs

The imidazo[1,2-a]pyrimidine core of CAS 862810-91-1 aligns with patented MET and CDK inhibitor chemotypes from Merck and Sanofi-Aventis [2]. The compound can serve as a screening hit or scaffold validation tool in kinase inhibitor programs targeting cellular proliferative diseases. Its 2-methoxy substituent may offer solubility advantages over 2-methyl analogs, facilitating high-concentration screening in biochemical assays. Researchers should confirm kinase inhibition profiles via commercial kinase profiling panels.

Structure-Activity Relationship (SAR) Reference for ortho-CF3 Benzamide Isomer Series

CAS 862810-91-1 is a critical reference compound for SAR studies exploring the impact of CF3 positional isomerism on benzamide-containing bioactive molecules . The ortho-CF3 substitution is expected to alter the dihedral angle of the amide bond and influence target binding geometry compared to the para-CF3 isomer (CAS 862810-92-2). Procurement of the correct isomer (verified by InChI Key YSEPNPHDTGFFKU-UHFFFAOYSA-N) ensures experimental integrity in comparative SAR campaigns.

ADME/PK Comparative Studies: Methoxy vs. Methyl Linker Optimization

For medicinal chemistry teams optimizing the pharmacokinetic profile of imidazo[1,2-a]pyrimidine leads, CAS 862810-91-1 (2-OCH3) provides a direct comparator to CAS 862810-38-6 (2-CH3) for assessing the impact of the linker substituent on metabolic stability, solubility, and permeability. The methoxy group introduces a potential O-demethylation site that can be monitored in microsomal stability assays, offering insights into metabolic soft spot identification and half-life tuning .

Quote Request

Request a Quote for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.